N-(2-chlorobenzyl)-1-naphthamide
Description
N-(2-Chlorobenzyl)-1-naphthamide is a benzamide derivative characterized by a naphthalene ring linked to an amide group and a 2-chlorobenzyl substituent. The compound’s synthesis typically involves amidation reactions between 1-naphthoyl chloride and 2-chlorobenzylamine derivatives under controlled conditions.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO/c19-17-11-4-2-7-14(17)12-20-18(21)16-10-5-8-13-6-1-3-9-15(13)16/h1-11H,12H2,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTHCOPDWCLIAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Chlorine Substitution: The position and number of Cl atoms significantly influence activity. N-(2,4-Dichlorophenyl)-1-naphthamide (two Cl atoms) shows stronger anticholinesterase activity than the monochlorinated target compound , likely due to enhanced electron-withdrawing effects and enzyme binding.
- Bromine and Ethoxy Groups : Compounds 6k and 6d achieve moderate BChE inhibition (IC₅₀ ~42–45 μM), suggesting bromine and ethoxy groups may enhance steric bulk but reduce potency compared to smaller substituents .
- Microwave-Synthesized Analogues : Benzamides with methoxy or nitro groups exhibit superior selectivity and potency (IC₅₀ <5 μM), highlighting the importance of synthetic methods and substituent optimization .
Molecular Docking and Selectivity
Molecular docking studies on N-(2,4-dichlorophenyl)-1-naphthamide reveal interactions with acetylcholinesterase (AChE) via π-π stacking and hydrogen bonding, with the dichloro-substituted phenyl ring enhancing binding affinity . In contrast, selective BChE inhibitors (e.g., 6k) occupy the enzyme’s larger active site gorge, facilitated by bulky substituents like dibromo-ethoxy groups . The target compound’s monochlorinated benzyl group may offer a balance between AChE/BChE selectivity and metabolic stability.
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